N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, “2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, was reported to be obtained by a five-step substitution reaction .Molecular Structure Analysis
The structure of the similar compound mentioned above was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The single crystal was structurally determined by X-ray diffraction and conformational analysis was performed . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Scientific Research Applications
Synthesis and Characterization
- Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been synthesized and characterized. These compounds, including N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, are explored for their structural properties using techniques such as FTIR, NMR spectroscopy, and mass spectrometry. Their molecular structures have been further calculated using density functional theory (DFT) (Huang et al., 2021).
Biological Evaluation
- Some compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been evaluated for biological activities. For example, their antitumor activities have been investigated against various human tumor cell lines. These studies are crucial for understanding the potential medicinal applications of these compounds (Yurttaş et al., 2015).
Applications in Fluorescence Probes
- Boronate ester fluorescence probes containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been synthesized for the detection of hydrogen peroxide (H2O2). These probes demonstrate fluorescence responses towards H2O2, making them potentially useful for sensing applications in analytical chemistry (Lampard et al., 2018).
Potential in Nanoparticle Fabrication
- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group has been used in the synthesis of heterodifunctional polyfluorenes, which are crucial for creating nanoparticles with bright and enduring fluorescence brightness. These nanoparticles are valuable in various fields, including materials science and bioimaging (Fischer et al., 2013).
In Silaheterocyclic Compound Formation
- The interaction of N-(2-hydroxyphenyl)acetamide with certain silanes leads to the formation of silaheterocyclic compounds. These compounds, related to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, have potential applications in organosilicon chemistry and material sciences (Lazareva et al., 2017).
properties
IUPAC Name |
N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-7-5-12(6-8-13)11-15(20)19-14-9-10-14/h5-8,14H,9-11H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUSBQSFTZGDAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682278 | |
Record name | N-Cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | |
CAS RN |
1031747-36-0 | |
Record name | N-Cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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